5-fluorobenzofuran-3(2H)-one
Description
Chemical Structure and Properties 5-Fluorobenzofuran-3(2H)-one (CAS: 60770-49-2) is a heterocyclic compound with the molecular formula C₈H₅FO₂ and a molecular weight of 152.12 g/mol . It features a benzofuranone core substituted with a fluorine atom at the 5-position (Figure 1). This compound is commercially available for research purposes, with pricing varying by quantity (e.g., 1g: €152.00; 500mg: €119.00) .
Applications The fluorinated benzofuranone scaffold is pivotal in medicinal chemistry and materials science. For example, derivatives like (Z)-2-(4-azidobenzylidene)-5-fluorobenzofuran-3(2H)-one (6g) are utilized as turn-on fluorescent probes for hydrogen sulfide (H₂S) detection due to their high selectivity and sensitivity (detection limit: 1 mM) .
Properties
IUPAC Name |
5-fluoro-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFLDWWKVCKMDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515171 | |
| Record name | 5-Fluoro-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60770-49-2 | |
| Record name | 5-Fluoro-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluorobenzofuran-3(2H)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from 5-fluoro-2,3-dihydrobenzofuran-3-ol, the compound can be synthesized through a series of reactions involving reagents such as diphenyl phosphoryl azide and 1,8-diazabicyclo[5.4.0]undec-7-ene in toluene at temperatures ranging from 0 to 20°C, followed by treatment with water and tetrahydrofuran at 50°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Fluorobenzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluorobenzofuran-3-carboxylic acid, while reduction may produce 5-fluoro-2,3-dihydrobenzofuran-3-ol.
Scientific Research Applications
5-Fluorobenzofuran-3(2H)-one is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, materials science, and analytical chemistry. This article explores its applications, supported by case studies and data tables.
Cytotoxic Activity
One of the prominent applications of this compound is in the development of cytotoxic agents. Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including A-549 (human lung carcinoma) and MCF-7 (breast cancer) cells. For instance, a study synthesized several derivatives fused with nitrogen mustards, which were subjected to in vitro cytotoxic assays, revealing promising results with minimum cytotoxic concentrations reported as low as 119.32 μM for A-549 cells .
Fluorescent Probes
Another application is in the development of fluorescent probes for biological sensing. A study reported the synthesis of a turn-on fluorescent probe based on this compound for the detection of hydrogen sulfide. This probe demonstrated high sensitivity (1 μM) and selectivity, making it suitable for biological applications where real-time monitoring of hydrogen sulfide levels is crucial .
Solid Forms and Pharmaceutical Composition
This compound is also explored in pharmaceutical formulations. Research into solid forms of related compounds indicates potential uses in drug delivery systems due to their favorable solubility and stability profiles. The solid-state properties can significantly influence the bioavailability of pharmaceutical compounds, making this area an important focus for further investigation .
Summary of Cytotoxic Activity Studies
| Compound Derivative | Cell Line | Minimum CTC (μM) | Observations |
|---|---|---|---|
| AN-O-04 | A-549 | 119.32 ± 8.98 | Significant cytotoxic activity |
| AN-O-04 | MCF-7 | 82.18 ± 6.23 | Effective against breast cancer |
Characteristics of Fluorescent Probes
| Probe Name | Sensitivity (μM) | Response Time (min) | Selectivity |
|---|---|---|---|
| (Z)-2-(4-Azidobenzylidene)-5-fluorobenzofuran-3(2H)-one | 1 | 10–30 | High for hydrogen sulfide |
Case Study: Development of Cytotoxic Compounds
A research team synthesized various derivatives of this compound and evaluated their cytotoxic effects on A-549 and MCF-7 cell lines. The study highlighted that specific substitutions on the benzofuran core significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts .
Case Study: Hydrogen Sulfide Detection
In another study focused on environmental monitoring, a fluorescent probe based on this compound was developed to detect hydrogen sulfide levels in biological samples. The probe's design allowed for rapid response times and high sensitivity, showcasing its potential utility in clinical diagnostics .
Mechanism of Action
The mechanism of action of 5-fluorobenzofuran-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 5-fluorobenzofuran-3(2H)-one and their distinguishing features:
Detailed Analysis of Key Differences
Electronic Effects
- Fluorine vs. Trifluoromethoxy : The electron-withdrawing fluorine atom in this compound enhances electrophilicity at the carbonyl group, making it reactive toward nucleophiles like H₂S (critical for its use in fluorescent probes) . In contrast, the bulkier 5-(trifluoromethoxy) group introduces steric hindrance and further electron withdrawal, which may improve metabolic stability in drug candidates .
- Chloro-Fluoro Hybrid : The 5-chloro-7-fluoro derivative combines halogen atoms at adjacent positions, creating synergistic electronic effects that could stabilize charge-transfer complexes or enhance binding to biological targets .
Physicochemical Properties
- Solubility : The 5-methyl-3-phenyl analog (C₁₄H₁₂O₂) exhibits lower aqueous solubility due to its hydrophobic phenyl group, limiting its utility in biological assays compared to the more polar this compound .
Biological Activity
5-Fluorobenzofuran-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHF\O
- CAS Number : 60770-49-2
This compound features a benzofuran core with a fluorine substituent, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various pathogenic bacteria and fungi. The results are summarized in the table below:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.83 µM |
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.21 µM |
| Micrococcus luteus | Not specified |
The compound demonstrated selective action against Gram-positive bacteria such as Micrococcus luteus and some Gram-negative strains, indicating potential for clinical applications in treating infections caused by resistant microorganisms .
Anticancer Activity
This compound has also shown promise as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including L1210 mouse leukemia cells. The compound exhibited potent inhibition of cell proliferation with IC values in the nanomolar range, suggesting effective anti-leukemic properties .
Case Study: Hep G2 Cell Line
A specific study focused on the Hep G2 human liver cancer cell line, where this compound was tested for cytotoxicity using the MTT assay. The results indicated a significant reduction in cell viability upon treatment with the compound at concentrations of 200 µM over a three-day period, confirming its potential as an anticancer therapeutic .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been linked to its ability to modulate various signaling pathways. It acts as a potent scavenger of superoxide anions and inhibits lipid peroxidation, which contributes to its antioxidative effects. These mechanisms are crucial for reducing inflammation and oxidative stress in cellular environments .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound forms strong interactions with DNA gyrase, crucial for bacterial DNA replication, through hydrogen bonds and pi-stacking interactions.
- Cell Cycle Modulation : It influences cell cycle progression in cancer cells by inhibiting key regulatory proteins like GSK-3β, leading to reduced proliferation and increased apoptosis in malignant cells .
- Antioxidant Activity : By scavenging free radicals and inhibiting lipid peroxidation, it protects cells from oxidative damage, enhancing its therapeutic profile against inflammation-related conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-fluorobenzofuran-3(2H)-one, and what critical parameters influence yield?
- Methodological Answer : A common synthesis involves sulfonylation and oxidation of precursor compounds. For example, 5-fluoro-2-methyl-3-(3-methylphenylsulfanyl)-1-benzofuran is oxidized using 3-chloroperoxybenzoic acid in dichloromethane at 273 K, followed by purification via column chromatography (hexane–ethyl acetate, 4:1 v/v) to achieve a 71% yield . Key parameters include temperature control during oxidation, solvent selection, and chromatographic eluent ratios to minimize byproducts.
Q. How is the crystal structure of this compound derivatives characterized, and what intermolecular interactions stabilize their packing?
- Methodological Answer : Single-crystal X-ray diffraction reveals planar benzofuran and substituent rings (e.g., 3-methylphenyl) with dihedral angles of ~80.96° between them . Stabilizing interactions include π-π stacking between furan and benzene rings (centroid-centroid distances: 3.66–3.77 Å) and C–H⋯O hydrogen bonds. Slippage values (0.89–1.27 Å) indicate partial overlap, critical for predicting solid-state stability .
Advanced Research Questions
Q. What methodologies optimize reaction kinetics and solubility of this compound derivatives in fluorescence-based sensing applications?
- Methodological Answer : Modular synthesis allows rapid adjustment of substituents to address solubility issues. For instance, the probe (Z)-2-(4-azidobenzylidene)-5-fluorobenzofuran-3(2H)-one exhibited improved solubility and reaction rates in biological media when combined with the surfactant CTAB, reducing reaction time to 10–30 min and enhancing fluorescence sensitivity (detection limit: 1 mM) . Solvent polarity and surfactant concentration are critical variables for optimization.
Q. How can researchers resolve discrepancies in spectroscopic or crystallographic data for this compound derivatives?
- Methodological Answer : Contradictions in data (e.g., bond lengths, angles) require cross-validation using complementary techniques. For crystallographic conflicts, compare thermal displacement parameters (Uiso) and refine hydrogen atom positioning via riding models (C–H = 0.95–0.98 Å) . For spectroscopic inconsistencies, replicate experiments under controlled conditions (e.g., pH, solvent) and validate using high-resolution mass spectrometry (HRMS) or nuclear Overhauser effect (NOE) spectroscopy .
Q. What strategies enhance the selectivity of this compound-based probes for hydrogen sulfide in complex biological matrices?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., azide) to the benzofuran core to improve redox specificity. The probe 6g showed selectivity for H₂S over competing thiols (e.g., glutathione) due to its reduction-triggered fluorescence mechanism. Selectivity is further confirmed via competitive assays with ROS/RNS species and metal ions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
